N-(4-ethoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide
Overview
Description
N-(4-ethoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C18H19NO5 and its molecular weight is 329.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Applications
A study by Rani et al. (2016) discussed the synthesis of novel acetamide derivatives through a multi-step reaction sequence starting from the Leuckart reaction. The synthesized compounds, including derivatives of N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide, were evaluated for cytotoxic, anti-inflammatory, analgesic, and antipyretic activities, showing potential as therapeutic agents due to the presence of specific functional groups (Rani, Pal, Hegde, & Hashim, 2016).
Catalytic and Chemical Processes
Magadum and Yadav (2018) explored the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase, highlighting a green chemistry approach to synthesizing important intermediates for antimalarial drugs. This research demonstrates the versatility of acetamide derivatives in facilitating environmentally friendly chemical synthesis (Magadum & Yadav, 2018).
Material Science and Engineering
Ağırtaş and İzgi (2009) synthesized new metallophthalocyanines with four phenoxyacetamide units, aiming to enhance solubility and potential applications in material science, particularly for their photophysical and photochemical properties. This work underscores the role of acetamide derivatives in developing new materials with advanced functionalities (Ağırtaş & İzgi, 2009).
Antimicrobial Applications
Noolvi et al. (2016) synthesized 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid and evaluated their antimicrobial activities against several microbial strains. The study highlights the potential of acetamide derivatives in contributing to the development of new antimicrobial agents (Noolvi, Patel, Kamboj, & Cameotra, 2016).
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c1-3-23-15-7-5-14(6-8-15)19-18(21)12-24-16-9-4-13(11-20)10-17(16)22-2/h4-11H,3,12H2,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZNKXGOOXACZPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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